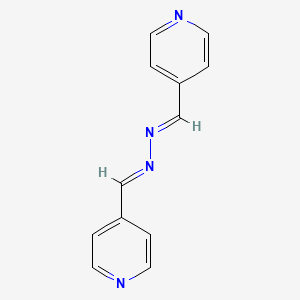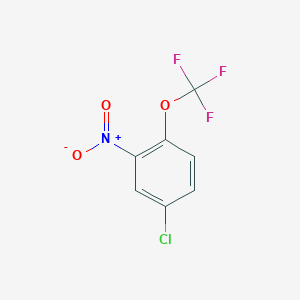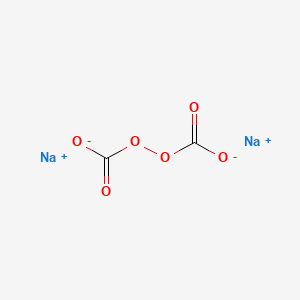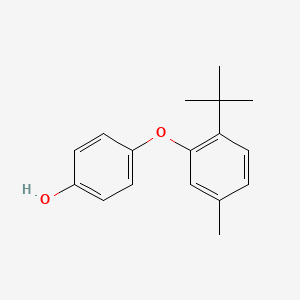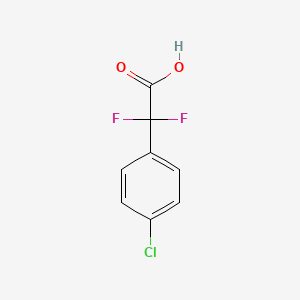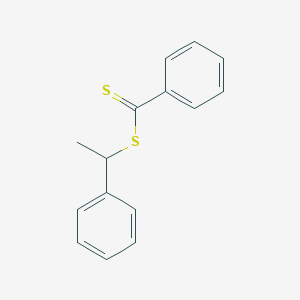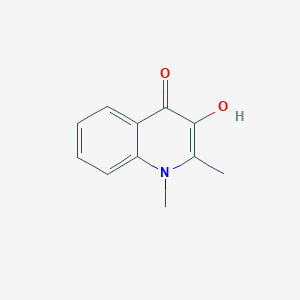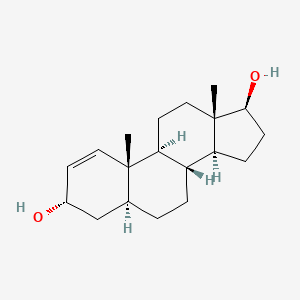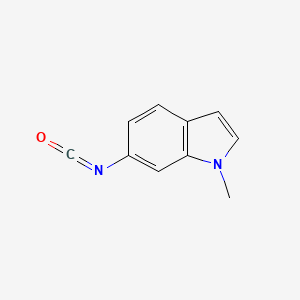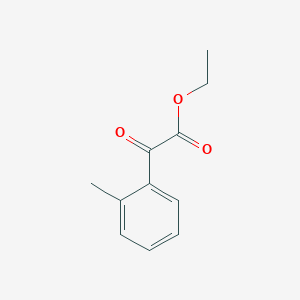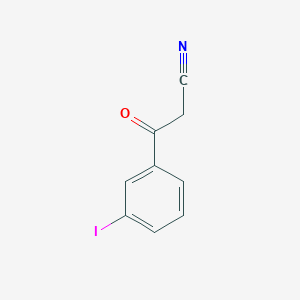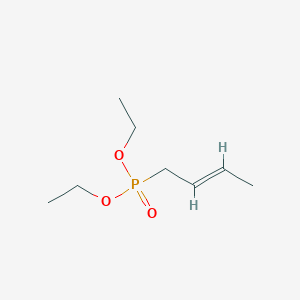
反式-巴豆酸二乙酯磷酸酯
描述
Diethyl trans-crotyl phosphonate: is an organic compound with the molecular formula C8H16O3P. It is a phosphonate ester derived from trans-crotonic acid and is commonly used in organic synthesis and research applications.
Synthetic Routes and Reaction Conditions:
Phosphorylation of trans-Crotonic Acid: The compound can be synthesized by reacting trans-crotonic acid with diethyl phosphite in the presence of a suitable catalyst, such as a strong acid.
Alkylation of Diethyl Phosphite: Another method involves the alkylation of diethyl phosphite with an appropriate alkyl halide under controlled conditions.
Industrial Production Methods: The industrial production of diethyl trans-crotyl phosphonate typically involves large-scale phosphorylation reactions, where trans-crotonic acid and diethyl phosphite are reacted in a continuous flow reactor system to ensure high yield and purity.
Types of Reactions:
Oxidation: Diethyl trans-crotyl phosphonate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can replace the phosphonate group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Diethyl trans-crotonyl phosphate, diethyl trans-crotonyl phosphoric acid.
Reduction Products: Diethyl trans-crotonyl alcohol, diethyl trans-crotonyl aldehyde.
Substitution Products: Various alkyl-substituted phosphonates.
科学研究应用
Chemistry: Diethyl trans-crotyl phosphonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules. Medicine: The compound is utilized in the development of new drugs and therapeutic agents. Industry: It finds applications in the production of specialty chemicals and materials.
作用机制
- The primary target of Diethyl trans-crotyl phosphonate is unknown . However, it is commonly used as a reactant in various synthetic processes, suggesting its involvement in chemical transformations .
- Diethyl trans-crotyl phosphonate is an olefinic partner in reactions such as the Pauson-Khand reaction with alkyne cobalt complexes .
- It can undergo decarboxylative condensation to synthesize diethyl 1-substituted vinylphosphonates .
- Additionally, palladium-catalyzed allylic acetoxylation is another mode of action for this compound .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Diethyl trans-crotyl phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of vinylphosphonates. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through reactions such as the Pauson-Khand reaction and palladium-catalyzed allylic acetoxylation . These interactions are crucial for the synthesis of complex organic molecules, which can be used in various biochemical applications.
Cellular Effects
The effects of diethyl trans-crotyl phosphonate on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, diethyl trans-crotyl phosphonate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, diethyl trans-crotyl phosphonate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites within cells . Additionally, diethyl trans-crotyl phosphonate can bind to specific proteins, leading to changes in their conformation and activity, which in turn affects cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl trans-crotyl phosphonate can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Diethyl trans-crotyl phosphonate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to diethyl trans-crotyl phosphonate can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of diethyl trans-crotyl phosphonate vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, diethyl trans-crotyl phosphonate can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. It is crucial to carefully control the dosage of diethyl trans-crotyl phosphonate in animal studies to avoid adverse effects.
Metabolic Pathways
Diethyl trans-crotyl phosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. One of the key pathways involves the formation of carbon-carbon bonds through reactions such as the Pauson-Khand reaction . This compound can also affect metabolic flux by modulating the activity of enzymes involved in these pathways, leading to changes in the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of diethyl trans-crotyl phosphonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding the transport mechanisms of diethyl trans-crotyl phosphonate is crucial for elucidating its biochemical effects and optimizing its use in experimental settings.
Subcellular Localization
Diethyl trans-crotyl phosphonate exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of diethyl trans-crotyl phosphonate is an important factor in determining its biochemical effects and interactions with other biomolecules.
相似化合物的比较
Diethyl 2-butenylphosphonate: A structural isomer with similar reactivity but different physical properties.
Diethyl 2,2-diethoxyethylphosphonate: Another phosphonate ester with different alkyl groups.
Triethyl 3-methyl-4-phosphono-2-butenoate: A mixture of cis and trans isomers.
Uniqueness: Diethyl trans-crotyl phosphonate is unique due to its trans configuration, which influences its reactivity and stability compared to its cis counterpart. This configuration also affects its biological activity and industrial applications.
属性
IUPAC Name |
(E)-1-diethoxyphosphorylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLPYVMUWAOJC-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449217 | |
| Record name | Diethyl trans-crotyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682-34-8 | |
| Record name | Diethyl trans-crotyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-butenylphosphonate, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


